![molecular formula C80H96O8 B13775456 p-Isopropylcalix[8]arene](/img/structure/B13775456.png)
p-Isopropylcalix[8]arene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-Isopropylcalix8arene is a member of the calixarene family, which are macrocyclic compounds composed of phenolic units linked by methylene bridges. These compounds are known for their ability to form host-guest complexes, making them valuable in supramolecular chemistry. p-Isopropylcalix8arene, in particular, has eight phenolic units and is substituted with isopropyl groups at the para positions, enhancing its solubility and complexation properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of p-Isopropylcalix8arene typically involves the cyclooligomerization of p-isopropylphenol with formaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the methylene bridges between the phenolic units. The reaction mixture is heated to promote the cyclization process, resulting in the formation of the calixarene macrocycle.
Industrial Production Methods
Industrial production of p-Isopropylcalix8arene follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
p-Isopropylcalix8arene undergoes various chemical reactions, including:
Complexation Reactions: It forms stable complexes with metal ions, particularly lanthanides and alkali metals, through coordination with the phenolic oxygen atoms.
Substitution Reactions: The isopropyl groups can be substituted with other functional groups to modify the properties of the calixarene.
Oxidation and Reduction Reactions: The phenolic units can undergo oxidation and reduction reactions, altering the electronic properties of the macrocycle.
Common Reagents and Conditions
Complexation Reactions: Common reagents include metal salts such as lanthanide nitrates or alkali metal chlorides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides are used for substitution reactions, often in the presence of a base like triethylamine.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Major Products Formed
Complexation Reactions: The major products are metal-calixarene complexes, which have applications in catalysis and sensing.
Substitution Reactions: Substituted calixarenes with modified functional groups, enhancing their solubility or binding properties.
Oxidation and Reduction Reactions: Oxidized or reduced forms of the calixarene, which can exhibit different electronic and structural properties.
Aplicaciones Científicas De Investigación
p-Isopropylcalix8arene has a wide range of applications in scientific research:
Chemistry: It is used as a host molecule in supramolecular chemistry for the selective binding and separation of ions and molecules.
Biology: It serves as a molecular scaffold for the development of enzyme mimics and biosensors.
Medicine: The compound is explored for drug delivery systems due to its ability to encapsulate therapeutic agents.
Industry: It is used in the development of advanced materials, such as polymeric membranes for selective ion transport and separation processes.
Mecanismo De Acción
The mechanism of action of p-Isopropylcalix8arene primarily involves its ability to form host-guest complexes. The phenolic oxygen atoms act as coordination sites for metal ions or other guest molecules, leading to the formation of stable complexes. The isopropyl groups enhance the solubility and binding properties of the calixarene, allowing it to interact effectively with various molecular targets. The molecular pathways involved in these interactions depend on the specific guest molecules and the nature of the complex formed.
Comparación Con Compuestos Similares
Similar Compounds
- p-tert-Butylcalix8arene : Similar in structure but with tert-butyl groups instead of isopropyl groups. It has different solubility and complexation properties.
- p-Methylcalix8arene : Substituted with methyl groups, leading to variations in binding affinity and solubility.
- p-Ethylcalix8arene : Contains ethyl groups, affecting its complexation behavior and solubility.
Uniqueness
p-Isopropylcalix8arene is unique due to its specific substitution pattern with isopropyl groups, which enhances its solubility and complexation properties compared to other calixarenes. This makes it particularly valuable in applications requiring high solubility and strong binding affinity for guest molecules.
Propiedades
Fórmula molecular |
C80H96O8 |
|---|---|
Peso molecular |
1185.6 g/mol |
Nombre IUPAC |
5,11,17,23,29,35,41,47-octa(propan-2-yl)nonacyclo[43.3.1.13,7.19,13.115,19.121,25.127,31.133,37.139,43]hexapentaconta-1(48),3,5,7(56),9,11,13(55),15,17,19(54),21,23,25(53),27(52),28,30,33(51),34,36,39(50),40,42,45(49),46-tetracosaene-49,50,51,52,53,54,55,56-octol |
InChI |
InChI=1S/C80H96O8/c1-41(2)49-17-57-33-59-19-50(42(3)4)21-61(74(59)82)35-63-23-52(44(7)8)25-65(76(63)84)37-67-27-54(46(11)12)29-69(78(67)86)39-71-31-56(48(15)16)32-72(80(71)88)40-70-30-55(47(13)14)28-68(79(70)87)38-66-26-53(45(9)10)24-64(77(66)85)36-62-22-51(43(5)6)20-60(75(62)83)34-58(18-49)73(57)81/h17-32,41-48,81-88H,33-40H2,1-16H3 |
Clave InChI |
FUNVVCPIXASZKN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC2=C(C(=C1)CC3=CC(=CC(=C3O)CC4=CC(=CC(=C4O)CC5=CC(=CC(=C5O)CC6=CC(=CC(=C6O)CC7=C(C(=CC(=C7)C(C)C)CC8=C(C(=CC(=C8)C(C)C)CC9=C(C(=CC(=C9)C(C)C)C2)O)O)O)C(C)C)C(C)C)C(C)C)C(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-bromo-N-[(2-hydroxyphenyl)methyl]acetamide](/img/structure/B13775375.png)
![2-Cyclohexyl-3-hydroxy-1-(8-methyl-3,8-diazabicyclo[3.2.1]octan-3-yl)-2-phenylpropan-1-one](/img/structure/B13775378.png)
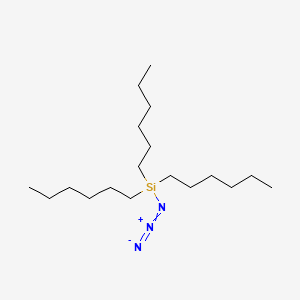
![2-[[4-[(6-Chlorobenzothiazol-2-YL)azo]phenyl]ethylamino]ethyl acetate](/img/structure/B13775396.png)
![ethyl 5,6,7,8-tetrahydro-4H-thieno[2,3-d]azepine-2-carboxylate](/img/structure/B13775404.png)
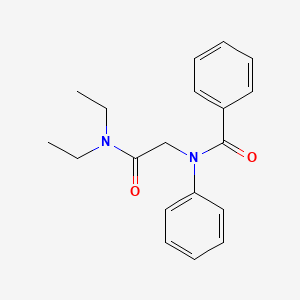

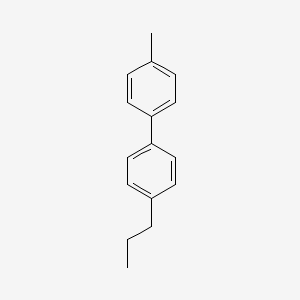
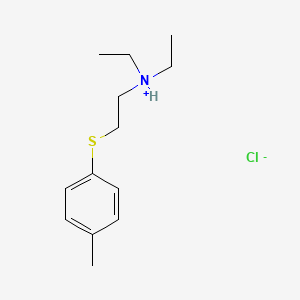
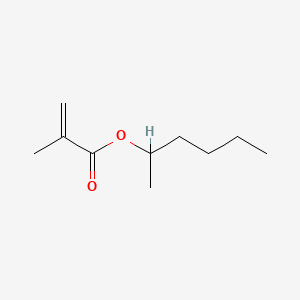
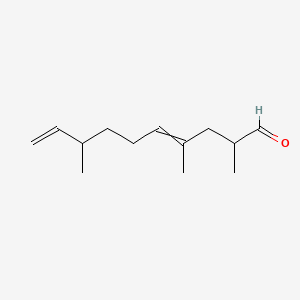
![Ethyl 2-cyclopentylethyl 5-methyl-1H-imidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B13775469.png)
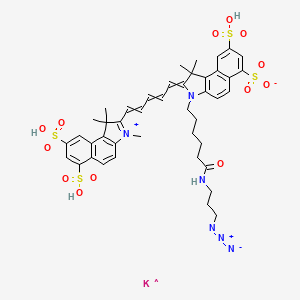
![strontium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-chloro-4-ethylbenzenesulfonate](/img/structure/B13775475.png)
